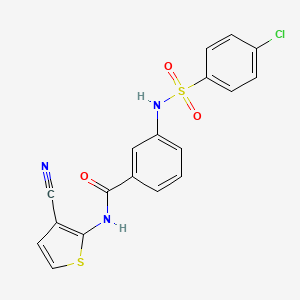

![molecular formula C22H15Cl2N3O2 B6484553 2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898455-46-4](/img/structure/B6484553.png)

2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes the types of reactions used, the conditions under which they were carried out, and the yield of the product .Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are often determined experimentally .Scientific Research Applications

2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis and as a building block for the synthesis of other compounds. It has also been used in biochemistry research, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been used in drug discovery research, as it has been shown to bind to certain target proteins and may have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is not yet fully understood. However, it is believed that this compound binds to certain target proteins and alters their activity, leading to an inhibition of acetylcholinesterase and other enzymes. This compound may also interact with other cellular components, such as lipids or DNA, and may have an effect on gene expression.

Biochemical and Physiological Effects

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on behavior and cognition. In addition, this compound has been shown to bind to certain target proteins and has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize using direct amide coupling, and it can be used in a variety of scientific research applications. However, this compound can be toxic in high concentrations and should be handled with caution. In addition, this compound is not water soluble and must be dissolved in organic solvents such as dimethylformamide or dimethyl sulfoxide.

Future Directions

There are many potential future directions for 2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide research. For example, further research could be done to investigate the exact mechanism of action of this compound and to determine its potential therapeutic applications. In addition, this compound could be used to develop new drugs or to improve existing drugs. Finally, this compound could be used in combination with other compounds to create novel compounds with unique properties.

Synthesis Methods

2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can be synthesized through a variety of methods, such as direct amide coupling, microwave-assisted synthesis, and solid-phase synthesis. The most common method used is direct amide coupling, which involves the reaction of an amine and an acid chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This method is relatively straightforward and can be used to synthesize this compound in a short amount of time. The other methods, such as microwave-assisted synthesis and solid-phase synthesis, are more complex and require specialized equipment.

Safety and Hazards

properties

IUPAC Name |

2,5-dichloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2N3O2/c1-13-25-20-8-3-2-7-17(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)18-11-14(23)9-10-19(18)24/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUPCUTOIYSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dimethylphenyl)methoxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6484472.png)

![N-(3-chlorophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B6484485.png)

![2-[4-(4-chlorobenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6484509.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6484510.png)

![N-(1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6484512.png)

![ethyl 2-[4-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B6484529.png)

![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484531.png)

![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484533.png)

![8-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484540.png)

![2-{4-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetamide](/img/structure/B6484543.png)

![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484551.png)

![3,4-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484563.png)

![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6484568.png)